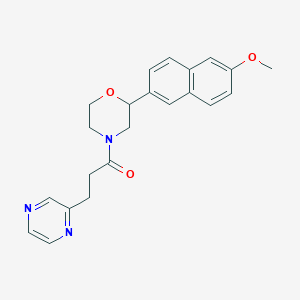![molecular formula C15H9BrCl2N2O3 B5401411 3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5401411.png)
3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one, also known as BNPP, is a synthetic organic compound that has been widely used in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes. This compound has been found to inhibit the activity of tyrosine kinases, which play a key role in cell signaling pathways. It has also been found to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes. Additionally, this compound has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may be due to its ability to inhibit enzymes involved in cell signaling pathways. This compound has also been found to have anti-inflammatory activity, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant activity, which may be due to its ability to scavenge free radicals.
実験室実験の利点と制限
One of the advantages of using 3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one in lab experiments is its ability to inhibit various enzymes, which makes it a useful tool for investigating the role of these enzymes in various cellular processes. Additionally, this compound has been found to have potential anticancer activity, which makes it a promising candidate for further investigation as a potential anticancer agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on 3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one. One area of research could be to investigate the potential of this compound as a therapeutic agent for cancer. Additionally, further investigation could be done to elucidate the mechanism of action of this compound, as well as its potential applications in other areas, such as neurodegenerative diseases. Finally, research could be done to develop more efficient synthesis methods for this compound, which could improve its accessibility for use in scientific research.
合成法
The synthesis of 3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one involves the reaction of 2-bromo-4-nitroaniline with 3,4-dichloroacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a yellow solid. The purity of this compound can be improved through recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one has been used as a research tool in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have potential applications as an inhibitor of various enzymes, including tyrosine kinases, protein kinases, and histone deacetylases. This compound has also been investigated for its potential anticancer activity, as it has been found to induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
(Z)-3-(2-bromo-4-nitroanilino)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O3/c16-11-8-10(20(22)23)2-4-14(11)19-6-5-15(21)9-1-3-12(17)13(18)7-9/h1-8,19H/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUFUMOMVIUYOL-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)/C=C\NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-ethoxybenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5401336.png)
![1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5401337.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5401342.png)
![methyl (3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetate dihydrochloride](/img/structure/B5401347.png)
![methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401352.png)

![(2R*,3S*,6R*)-5-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5401390.png)
![6-(2-chlorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5401398.png)
![4-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5401413.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5401418.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B5401421.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine](/img/structure/B5401423.png)

![ethyl 2-(2-furylmethylene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401434.png)
